molecular formula C17H21NO4S B2713084 METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE CAS No. 1082689-76-6

METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE

Cat. No.: B2713084
CAS No.: 1082689-76-6
M. Wt: 335.42
InChI Key: VTJYJQFKNLLGNV-LJIZWLQASA-N
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Description

Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate is a complex organic compound with a unique structure that includes a dihydrothiophene ring, a hydroxy group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the dihydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the hydroxy group: This step often involves the use of a hydroxylation reaction, where a hydroxyl group is introduced into the dihydrothiophene ring.

    Attachment of the phenylcarbonyl group: This can be done through an acylation reaction, where a phenylcarbonyl chloride reacts with the hydroxy group.

    Formation of the ester: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylcarbonyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Acyl chlorides and anhydrides are often used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of new acyl derivatives.

Scientific Research Applications

Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-[(2E)-4-BENZAMIDO-3-HYDROXYTHIOLAN-2-YLIDENE]PENTANOATE involves its interaction with specific molecular targets. The hydroxy group and phenylcarbonyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The dihydrothiophene ring may also contribute to the compound’s overall bioactivity by stabilizing the molecular structure and facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(benzoyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate
  • Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylacetyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate

Uniqueness

Methyl (5E)-5-[(3S,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate is unique due to its specific combination of functional groups and the dihydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (5E)-5-[(3S,4S)-4-benzamido-3-hydroxythiolan-2-ylidene]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13,16,20H,5-6,10-11H2,1H3,(H,18,21)/b14-9+/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJYJQFKNLLGNV-LJIZWLQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(C(CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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